3-Chloro-2'-iodo-4-methylbenzophenone
Description
The compound of interest, 3-Chloro-2'-iodo-4-methylbenzophenone, is a halogenated benzophenone derivative. Benzophenones are a class of organic compounds that are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of chlorine and iodine atoms in the compound suggests potential reactivity due to the differing electronegativities of these halogens, which may influence the compound's physical, chemical, and spectroscopic properties.
Synthesis Analysis
The synthesis of halogenated benzophenones typically involves the introduction of halogen atoms into the benzophenone framework. While the provided papers do not directly describe the synthesis of 3-Chloro-2'-iodo-4-methylbenzophenone, they do offer insights into related compounds. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid . This method could potentially be adapted for the synthesis of the compound by incorporating an appropriate iodination step.
Molecular Structure Analysis
The molecular structure of halogenated benzophenones can be determined using various spectroscopic techniques. The paper on 4-Chloro-3-iodobenzophenone provides a vibrational analysis using FT-IR and FT-Raman spectra, as well as quantum chemical calculations to determine the scaled frequencies . These techniques could be applied to 3-Chloro-2'-iodo-4-methylbenzophenone to gain insights into its molecular structure.
Chemical Reactions Analysis
The reactivity of halogenated benzophenones can be influenced by the presence of electron-withdrawing or electron-donating substituents. The oxidative dearomatization of phenols and anilines described in one study suggests that halogenated benzophenones could potentially undergo similar transformations, leading to a variety of products depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2'-iodo-4-methylbenzophenone can be inferred from studies on similar compounds. For example, the analysis of 3,4-dimethoxy-4'-chloro-dibenzophenone by HPLC indicates that halogenated benzophenones can be effectively separated and quantified using chromatographic methods. The electron-capture gas-liquid chromatography method developed for peptido-aminobenzophenone could also be relevant for detecting and quantifying 3-Chloro-2'-iodo-4-methylbenzophenone in various matrices.
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(2-iodophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOHPBOSVONCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240039 | |
Record name | (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2'-iodo-4-methylbenzophenone | |
CAS RN |
951890-92-9 | |
Record name | (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-methylphenyl)(2-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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